

2,2,6-Trimethylheptane chemical properties

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Compound of Interest

Compound Name: **2,2,6-Trimethylheptane**

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An In-Depth Technical Guide to the Chemical Properties of **2,2,6-Trimethylheptane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2,6-trimethylheptane** (CAS No. 1190-83-6).[1][2][3] As a saturated branched-chain alkane, its utility in research and development, primarily as a non-polar solvent or a reference compound, is predicated on a thorough understanding of its molecular characteristics. This document synthesizes critical data regarding its molecular structure, physicochemical properties, spectroscopic signatures, chemical reactivity, and safety protocols. The information is presented to support its application in controlled laboratory and developmental settings, providing the foundational knowledge required for its effective and safe utilization.

Molecular and Chemical Identity

2,2,6-Trimethylheptane is an isomer of decane, with the molecular formula C₁₀H₂₂.[1][2][3] Its structure consists of a seven-carbon heptane chain with three methyl group substituents located at the C2 and C6 positions. The presence of a quaternary carbon at the C2 position and a tertiary carbon at the C6 position significantly influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-decane.

Key Identifiers:

- IUPAC Name: **2,2,6-trimethylheptane**[\[4\]](#)
- CAS Registry Number: 1190-83-6[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₂₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 142.28 g/mol [\[2\]](#)[\[3\]](#)[\[5\]](#)
- SMILES: CC(C)CCCC(C)(C)C[\[4\]](#)[\[5\]](#)
- InChIKey: FHJCGIUZJXWNET-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[5\]](#)

Caption: Molecular graph of **2,2,6-trimethylheptane**.

Physicochemical and Thermodynamic Properties

The branched nature of **2,2,6-trimethylheptane** results in a lower melting and boiling point compared to linear decane due to reduced intermolecular van der Waals forces. Its non-polar character dictates its solubility properties, making it miscible with other hydrocarbons and many organic solvents but poorly soluble in water.

Table 1: Physical and Thermodynamic Data

Property	Value	Source
Physical Properties		
Melting Point (T _{fus})	-105 °C (168.15 K)	[5]
Normal Boiling Point (T _{boil})	~148-150 °C (421-423 K)	[2]
Density	0.723 g/mL	[5]
Refractive Index	1.408	[5]
Molar Volume	196.8 mL/mol	[5]
Thermodynamic Properties		
Enthalpy of Vaporization (Δ _{vap} H°)	39.8 kJ/mol	[6]
Standard Gibbs Free Energy of Formation (ΔfG°)	-19.43 kJ/mol	[6]
Standard Enthalpy of Formation (gas) (ΔfH°gas)	-261.2 kJ/mol	[6]
Octanol/Water Partition Coefficient (logP _{oct/wat})	4.9	[4][6]
Water Solubility (log ₁₀ WS)	-4.68 (mol/L)	[6]

Spectroscopic Profile: A Predictive Analysis

Definitive characterization and purity assessment in a research context rely on spectroscopic analysis. While specific spectra for this compound are not publicly available, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple despite the 22 protons, due to molecular symmetry.

- A prominent singlet integrating to 9H would appear furthest upfield, corresponding to the three equivalent methyl groups on the quaternary C2 carbon (-C(CH₃)₃).
- A doublet integrating to 6H would correspond to the two equivalent methyl groups on the C6 carbon (-CH(CH₃)₂).
- A multiplet integrating to 1H would represent the single proton on the tertiary C6 carbon, split by the adjacent methyl protons and methylene protons.
- Several overlapping multiplets in the 1-2 ppm range would correspond to the three methylene groups (-CH₂-) of the heptane backbone.
- ¹³C NMR: The carbon spectrum would show distinct signals for each chemically non-equivalent carbon. Due to symmetry, fewer than 10 signals would be expected. Key signals include the quaternary carbon at C2, the tertiary carbon at C6, and the various primary and secondary carbons of the methyl and methylene groups, respectively.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of **2,2,6-trimethylheptane** would be characterized by a few strong absorption bands. The diagnostic value lies in confirming the absence of functional groups like carbonyls (C=O), hydroxyls (O-H), or unsaturation (C=C).

- ~2850-3000 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[7]
- ~1450-1470 cm⁻¹: Absorptions due to C-H bending (scissoring) vibrations.
- ~1365-1385 cm⁻¹: Characteristic bending vibrations. The presence of a tert-butyl group often gives a strong doublet in this region, which would be a key identifying feature.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would lead to fragmentation, providing insight into the molecule's structure.

- Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight, may be observed, though it might be weak for a highly branched alkane.

- Key Fragments: The most significant fragmentation pathway would be the loss of alkyl radicals to form stable carbocations. The cleavage of the bond between C2 and C3 is highly probable, leading to the formation of a stable tert-butyl cation at $m/z = 57$, which would likely be the base peak. Another significant fragment could arise from the loss of an isobutyl radical, resulting in a peak at $m/z = 85$.

Caption: Workflow for structural confirmation using spectroscopy.

Chemical Reactivity and Stability

2,2,6-trimethylheptane is a typical alkane: chemically stable and generally unreactive under standard conditions. Its C-C and C-H bonds are strong and non-polar, making it resistant to attack by most acids, bases, and oxidizing or reducing agents.

- Combustion: Like all hydrocarbons, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
- Free-Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl_2 , Br_2) via a free-radical chain mechanism. The reaction is generally non-selective, leading to a mixture of halogenated isomers. The tertiary C-H bond at the C6 position is the most susceptible to abstraction due to the relative stability of the resulting tertiary radical.
- Thermal Decomposition (Cracking): At very high temperatures and in the presence of a catalyst, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.

Safety and Handling

While specific GHS classification data for **2,2,6-trimethylheptane** is not readily available, its properties as a flammable, volatile C10 alkane dictate stringent safety protocols.[\[1\]](#)

- Hazards:
 - Flammability: Assumed to be a flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[\[8\]](#)[\[9\]](#)

- Health: May cause skin and eye irritation upon contact.[8] Inhalation of high concentrations of vapor may cause respiratory irritation, dizziness, and central nervous system depression. Aspiration into the lungs if swallowed can cause severe chemical pneumonitis.[8][9]
- Handling Protocols:
 - Work in a well-ventilated area or a chemical fume hood to avoid vapor inhalation.[10]
 - Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11]
 - Use non-sparking tools and explosion-proof equipment.[8][9][10]
 - Ground and bond containers during transfer to prevent static discharge.[8][9][10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[10]
 - Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[9]
- Firefighting Measures:
 - Use carbon dioxide (CO₂), dry chemical powder, or foam to extinguish fires.[8][9] Water spray may be used to cool containers but may be ineffective at extinguishing the fire itself.

Applications in Research and Development

The inertness and non-polar nature of **2,2,6-trimethylheptane** define its primary applications:

- Non-Polar Solvent: It can be used as a solvent for reactions involving non-polar reagents, oils, fats, and other hydrocarbons.

- Gas Chromatography (GC): As a well-defined hydrocarbon, it can serve as a reference standard in GC analysis for the identification and quantification of other compounds.[12] Its Kovats retention index is a known value on standard non-polar columns.[12]
- Component in Test Fuels: Branched alkanes are critical components of gasoline and jet fuel. Isomers like **2,2,6-trimethylheptane** are studied in combustion research to understand fuel performance and engine knock characteristics.

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